

oxybuprocaine molecular conformation gamma-gauche effects

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Compound Focus: Oxybuprocaine Hydrochloride

CAS No.: 5987-82-6

Cat. No.: S520766

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Molecular Conformation and Gamma-Gauche Effects

The stable polymorphic form at room temperature (Mod. II^o) contains two crystallographically independent molecules in the asymmetric unit, which adopt **markedly different conformations** described as "stretched" and "bent" [1] [2].

A key finding from solid-state (¹³C) CPMAS NMR analysis is that one of the four ethyl groups attached to the ammonium nitrogen (NH⁺) gives rise to **unusually low chemical shifts**, which are very different from the other three ethyl groups [2]. This was empirically attributed to **gamma-gauche conformational effects**, confirmed by shielding computations [1] [2]. This effect occurs when atoms are in a gauche conformation (approximately 60° dihedral angle), leading to steric interactions that shield the nucleus and result in a downfield shift in the NMR spectrum [2].

The table below summarizes the key structural features:

Feature	Description
Polymorph Studied	Modification II (stable at room temperature) [2]
Molecules in Asymmetric Unit	Two [1] [2]

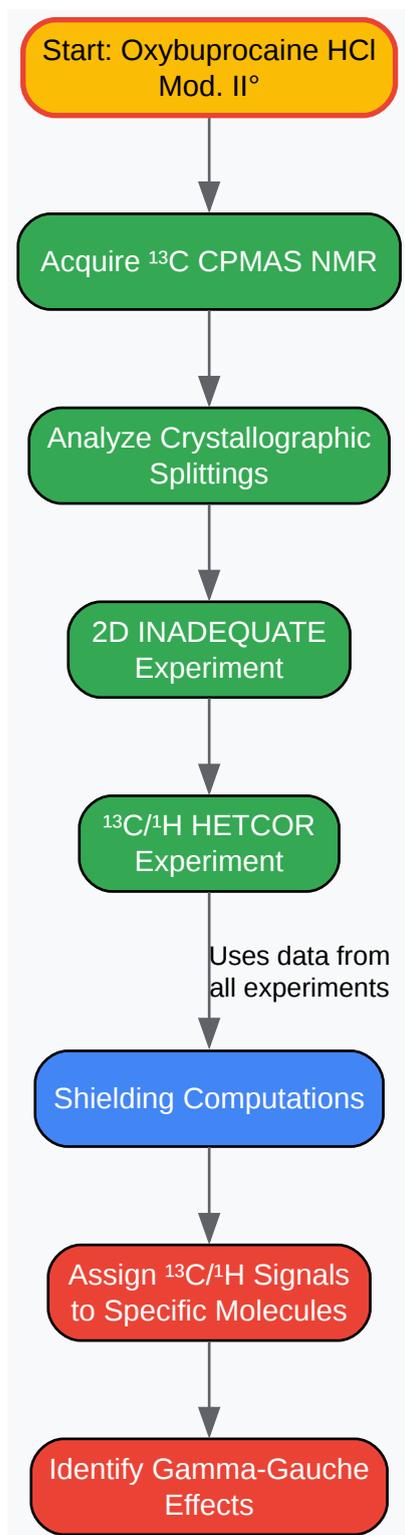
Feature	Description
Observed Conformations	"Stretched" and "Bent" [1]
Key NMR Evidence	One of four ethyl groups on NH ⁺ shows distinct, low chemical shifts [2]
Attributed Cause	Gamma-gauche conformational effect, confirmed by computations [1] [2]
Crystallographic Technique	NMR Crystallography [1] [2]

Experimental Protocols for NMR Crystallography

The identification of oxybuprocaine's conformations relied on NMR crystallography. Here is a detailed breakdown of the key experimental methodologies cited in the research:

- **Sample Preparation:** The study was performed on the stable polymorphic form of **oxybuprocaine hydrochloride** (Mod. II^o) [2].
- **Solid-State NMR Spectroscopy:** A (¹³C) **Cross-Polarization Magic Angle Spinning (CPMAS)** spectrum was acquired. This technique enhances signal intensity and resolves chemical shifts for solid powders [2].
 - The spectrum showed **crystallographic splittings**, providing direct evidence of two molecules in the asymmetric unit [2].
 - A two-dimensional **INADEQUATE** experiment was used to establish covalent bonds between carbon atoms and link NMR signals to the same independent molecule [2].
 - A (¹³C)/(¹H) **HETCOR** experiment enabled higher resolution in the (¹H) dimension and correlated proton and carbon-13 signals from the same molecule [2].
- **Shielding Computations:** Computational chemistry methods were used to calculate the shielding constants (which relate to chemical shifts). Due to the system's size, computations were performed on isolated molecules, neglecting intermolecular shielding effects. Despite this simplification, the computed shifts matched the experimental order, supporting the gamma-gauche interpretation [2].

The workflow of this structure determination is summarized in the following diagram:



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Additional Technical and Preclinical Data

For a comprehensive profile, the table below summarizes essential technical data on oxybuprocaine from the search results:

Property	Details
CAS Number	5987-82-6 [3]
Molecular Formula	$C_{17}H_{29}ClN_2O_3$ [3]
Molecular Weight	344.88 g/mol [3]
Melting Point	157-160 °C [3]
Solubility	Very soluble in water, freely soluble in ethanol (96%) [3]
Cytotoxicity (in vitro)	Dose- and time-dependent cytotoxicity on Human Corneal Epithelial (HCEP) cells. Induces S-phase cell cycle arrest and mitochondria-dependent apoptosis [4].
Effect on Corneal Metrics	No significant effect on central corneal thickness, corneal thinnest point, or corneal volume measurements as measured by Pentacam [5].

Research Implications

The assignment of (^{13}C) signals to specific carbons in the two crystallographically distinct molecules demonstrated the power of **NMR crystallography** [1]. This approach provides crystallographically significant data directly from the NMR spectrum, which is particularly valuable for complex molecular systems [2]. Furthermore, understanding the conformational landscape and solid-form diversity is crucial in pharmaceutical development for ensuring drug stability and performance.

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References

1. Oxybuprocaine - an overview | ScienceDirect Topics [sciencedirect.com]
2. NMR crystallography of oxybuprocaine hydrochloride ... [pubmed.ncbi.nlm.nih.gov]
3. Benoxinate Hydrochloride | 5987-82-6 [chemicalbook.com]
4. The cytotoxic effect of oxybuprocaine on human corneal ... [pubmed.ncbi.nlm.nih.gov]
5. Effect of oxybuprocaine eye drops on corneal volume and ... [pubmed.ncbi.nlm.nih.gov]

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